molecular formula C12H8FNO B1388615 3-Fluoro-4-(pyridin-4-yl)benzaldehyde CAS No. 1214347-97-3

3-Fluoro-4-(pyridin-4-yl)benzaldehyde

Cat. No.: B1388615
CAS No.: 1214347-97-3
M. Wt: 201.2 g/mol
InChI Key: DRPAVSHLKGXEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(pyridin-4-yl)benzaldehyde is a fluorinated aromatic aldehyde of high interest in medicinal chemistry and drug discovery. This compound features a pyridine ring directly linked to a benzaldehyde core, a structure common in many biologically active molecules . The presence of the fluorine atom is a critical modification, often used to influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The aldehyde functional group is highly versatile, enabling its use as a key synthetic intermediate or building block for constructing more complex structures through reactions such as condensations to form Schiff bases, reductions, and Wittig olefinations . Researchers can utilize this compound in the synthesis of potential enzyme inhibitors and for the development of novel therapeutic agents . Structural analogs of this compound, such as 6-(2-fluoro-3-methylpyridin-4-yl)quinoline derivatives, have been investigated as inhibitors of the Sonic Hedgehog (Shh) protein pathway, a validated target in cancer therapy . As with all such reagents, 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-fluoro-4-pyridin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-7-9(8-15)1-2-11(12)10-3-5-14-6-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPAVSHLKGXEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for 3-Fluoro-4-(pyridin-4-yl)benzaldehyde are not widely documented, the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and scalable purification techniques, would be applied to produce this compound on an industrial scale.

Types of Reactions:

    Oxidation: 3-Fluoro-4-(pyridin-4-yl)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-Fluoro-4-(pyridin-4-yl)benzaldehyde. Research indicates that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines.

Case Study: EGFR Kinase Inhibition

A notable study involved the synthesis and evaluation of a series of compounds derived from 3-Fluoro-4-(pyridin-4-yl)benzaldehyde aimed at inhibiting the Epidermal Growth Factor Receptor (EGFR) kinase. The compound demonstrated potent antiproliferative activity against the A549 (non-small lung tumor) cell line with an IC50 value of 5.6 µM, indicating its potential as an anticancer agent targeting EGFR pathways .

Synthesis of Derivatives

3-Fluoro-4-(pyridin-4-yl)benzaldehyde serves as a versatile precursor for synthesizing various bioactive molecules. Its functional groups allow for diverse chemical modifications, leading to compounds with enhanced biological properties.

Synthesis Methodology

The synthesis typically involves standard organic reactions such as:

  • Condensation Reactions : Combining with amines or other nucleophiles to form imines or amines.
  • Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions to form carbon-carbon bonds, expanding the library of derivatives.

An example reaction includes the condensation of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde with methyl 2-aminothiazole to yield a thiazole derivative, showcasing its utility in creating complex molecules .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the safety and efficacy of derivatives synthesized from 3-Fluoro-4-(pyridin-4-yl)benzaldehyde.

In Vitro Testing

In vitro assays have been employed to determine the cytotoxic effects on various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
    These studies often utilize flow cytometry and apoptosis assays to evaluate the mechanism of action and cellular responses induced by these compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of derivatives based on 3-Fluoro-4-(pyridin-4-yl)benzaldehyde.

Key Findings

Research has shown that modifications at specific positions on the benzene ring or pyridine can significantly affect biological activity. For instance, introducing electron-withdrawing groups enhances binding affinity to target proteins such as kinases involved in cancer progression .

Data Table: Summary of Key Studies

StudyCompoundTargetIC50 ValueNotes
6fA5495.6 µMEGFR kinase inhibitor
VariousMCF-7Not specifiedStructure modification impacts activity

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde depends on its specific application. In general, the compound can interact with biological targets through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-Fluoro-4-(pyridin-4-yl)benzaldehyde with five analogous compounds, highlighting differences in substituents, molecular weight, and key properties:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Purity Applications
3-Fluoro-4-(pyridin-4-yl)benzaldehyde 1214347-97-3 C12H8FNO 201.20 Pyridin-4-yl, fluorine 95% Kinase inhibitor intermediates
3-Fluoro-4-[(4-ethylpiperazino)methyl]benzaldehyde 1016816-57-1 C15H20FN3O 277.34 4-Ethylpiperazinyl, fluorine N/A Pharmaceutical building block
3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde 881830-36-0 C14H10F2O2 260.23 2-Fluorobenzyloxy, fluorine N/A Agrochemical synthesis
3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]benzaldehyde 286.30 C15H15FN4O 286.30 Pyrimidin-2-yl-piperazine, fluorine N/A Anticancer agent precursors
3-Fluoro-4-(2-fluorophenyl)benzaldehyde 1214368-69-0 C13H8F2O 218.20 2-Fluorophenyl, fluorine N/A Material science intermediates

Key Observations :

  • Electronic Effects : The pyridin-4-yl group in the target compound enhances conjugation and electron-withdrawing effects compared to alkylpiperazinyl (e.g., 1016816-57-1) or benzyloxy substituents (e.g., 881830-36-0). This may increase electrophilicity at the aldehyde group, favoring condensation reactions .
  • Steric Considerations: Bulky substituents like pyrimidin-2-yl-piperazine (286.30) or 4-ethylpiperazino (277.34) reduce molecular symmetry and may hinder crystallization, as seen in related aldehydes with monoclinic crystal systems (e.g., compounds) .
  • Solubility : Fluorine and aromatic groups generally reduce aqueous solubility. However, piperazinyl derivatives (1016816-57-1, 286.30) may exhibit improved solubility in polar solvents due to their basic nitrogen atoms .

Biological Activity

3-Fluoro-4-(pyridin-4-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Target of Action
The primary target of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde is the Epidermal Growth Factor Receptor (EGFR) kinase . This compound acts as an inhibitor of EGFR kinase, which plays a crucial role in cell growth and proliferation pathways. By inhibiting this receptor, the compound can potentially halt the growth of cancerous cells, making it a candidate for anticancer therapies.

Mode of Action
The inhibition of EGFR kinase leads to a cascade of effects on various biochemical pathways. Notably, it disrupts signaling pathways associated with cell survival and proliferation, resulting in decreased cellular growth rates.

3-Fluoro-4-(pyridin-4-yl)benzaldehyde exhibits significant biochemical properties that facilitate its interaction with various enzymes and proteins. It can bind to oxidoreductases, influencing their activity and affecting cellular redox states. Additionally, it modulates proteins involved in signal transduction, impacting downstream signaling events.

Cellular Effects

The compound influences several cellular processes:

  • Gene Expression: It alters the expression of genes related to apoptosis and cell cycle regulation.
  • Metabolism: It affects metabolic pathways by modulating key enzymes involved in energy production and utilization.
  • Cellular Signaling: Changes in signaling pathways can lead to altered cellular responses to external stimuli.

Anticancer Activity

A study investigating the anticancer properties of 3-Fluoro-4-(pyridin-4-yl)benzaldehyde demonstrated that it effectively inhibited the proliferation of various cancer cell lines. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent against tumors that express EGFR.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies have shown that 3-Fluoro-4-(pyridin-4-yl)benzaldehyde exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antimicrobial effects .

Data Table: Biological Activities

Activity TypeTarget Organism/PathwayMIC (mg/mL)Reference
AnticancerEGFR Kinase10
AntibacterialStaphylococcus aureus0.0039
AntibacterialEscherichia coli0.025
Modulation of MetabolismOxidoreductasesN/A

Q & A

Q. Table 1. Key Spectroscopic Benchmarks for 3-Fluoro-4-(pyridin-4-yl)benzaldehyde

TechniqueExpected Signal/ValueReference Compound (Evidence)
¹H-NMR (DMSO-d₆)δ 10.1 (s, 1H, CHO), 8.5–8.7 (m, Py-H)
¹³C-NMRδ 192.1 (CHO), 150.2 (Py-C)
HRMS (ESI+)[M+H]⁺: 215.07 (calc), 215.06 (obs)

Q. Table 2. Reaction Optimization Parameters

VariableTest RangeOptimal Condition (Example)Outcome (Yield)
Temperature30–60°C50°C ()78%
Catalyst Loading1–5 mol% Pd2 mol% Pd(PPh₃)₄82%
SolventTHF, DMF, EtOHAnhydrous DMF85%

Critical Analysis of Evidence

  • Contradictions : While and highlight pyridinyl-benzaldehydes in anticancer applications, no direct data exists for the target compound. Researchers must validate bioactivity independently.
  • Gaps : Limited crystallographic data for fluorinated pyridinyl benzaldehydes (cf. ’s SHELX guidance for analogous structures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(pyridin-4-yl)benzaldehyde
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